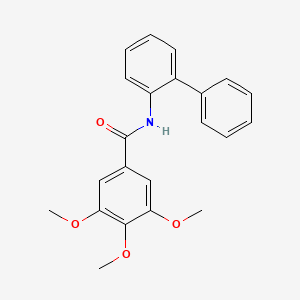
N-2-biphenylyl-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-3,4,5-trimethoxybenzamide (BTB-1) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of benzamides, which are known to exhibit a wide range of biological activities. BTB-1 has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, among others.
Mécanisme D'action
N-2-biphenylyl-3,4,5-trimethoxybenzamide exerts its biological effects through the modulation of various signaling pathways and molecular targets. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. N-2-biphenylyl-3,4,5-trimethoxybenzamide also inhibits the activity of AKT and mTOR, two key regulators of cell growth and survival. Additionally, N-2-biphenylyl-3,4,5-trimethoxybenzamide has been shown to activate the AMPK pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-2-biphenylyl-3,4,5-trimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are implicated in various inflammatory diseases. N-2-biphenylyl-3,4,5-trimethoxybenzamide has also been shown to reduce pain sensitivity by modulating the activity of ion channels involved in pain perception. Furthermore, N-2-biphenylyl-3,4,5-trimethoxybenzamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-biphenylyl-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high purity and yield, as well as its well-defined mechanism of action. However, there are also some limitations to its use, including its potential toxicity and limited solubility in aqueous solutions. Additionally, further studies are needed to determine the optimal dosage and administration route for N-2-biphenylyl-3,4,5-trimethoxybenzamide in different experimental models.
Orientations Futures
There are several future directions for the research and development of N-2-biphenylyl-3,4,5-trimethoxybenzamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-2-biphenylyl-3,4,5-trimethoxybenzamide could also be used in combination with other drugs for the treatment of cancer, either as a standalone therapy or as an adjuvant to existing therapies. Furthermore, further studies are needed to determine the safety and efficacy of N-2-biphenylyl-3,4,5-trimethoxybenzamide in humans, as well as its potential for use in other therapeutic areas.
Méthodes De Synthèse
N-2-biphenylyl-3,4,5-trimethoxybenzamide can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzoic acid with 2-bromobiphenyl, followed by the conversion of the resulting intermediate to the final product using various reagents and conditions. The synthesis of N-2-biphenylyl-3,4,5-trimethoxybenzamide has been optimized to yield high purity and yield, making it suitable for further research and development.
Applications De Recherche Scientifique
N-2-biphenylyl-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-2-biphenylyl-3,4,5-trimethoxybenzamide has also been found to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing pain sensitivity. Furthermore, N-2-biphenylyl-3,4,5-trimethoxybenzamide has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-19-13-16(14-20(26-2)21(19)27-3)22(24)23-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDUUPBVZOIUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5056889.png)
![3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5056894.png)
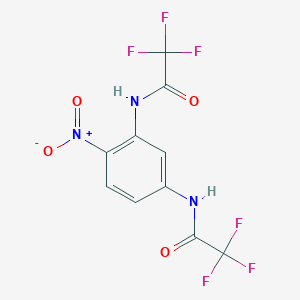
![5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5056906.png)
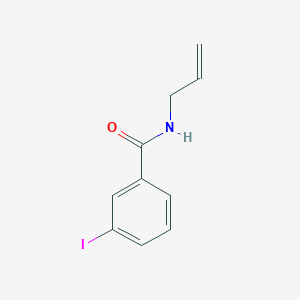
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5056917.png)
![4-(2-{[(ethylamino)carbonothioyl][1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5056923.png)


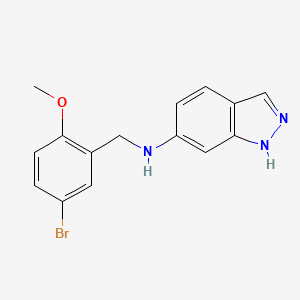

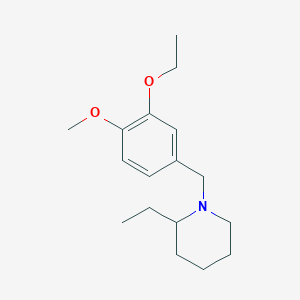
![5-acetyl-3-(4-biphenylyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5056958.png)
![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5056971.png)